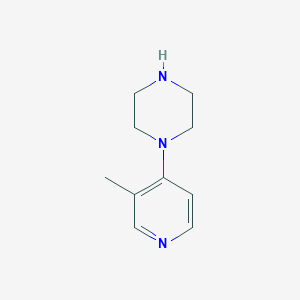

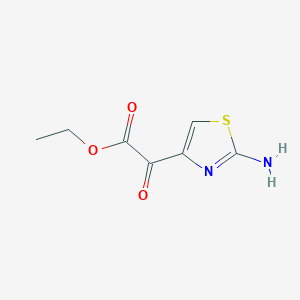

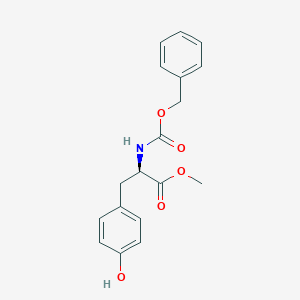

1-(3-Methylpyridin-4-yl)piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(3-Methylpyridin-4-yl)piperazine derivatives involves multiple steps, including Claisen Schmidt condensation, cyclization, and Mannich's reaction among others. Kumar et al. (2017) detail the synthesis of novel derivatives through a series of chemical reactions starting from specific precursors to produce compounds with potential antidepressant and antianxiety activities (Kumar et al., 2017). Similarly, Mahesh et al. (2004) discuss the microwave-assisted synthesis of related compounds, emphasizing the efficiency and effectiveness of this method in generating piperazine derivatives with significant serotonin receptor antagonism (Mahesh et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-(3-Methylpyridin-4-yl)piperazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Ullah et al. (2021) provide crystal structure and Hirshfeld surface analysis for a closely related compound, offering insights into its molecular conformation and potential intermolecular interactions (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Piperazine derivatives, including 1-(3-Methylpyridin-4-yl)piperazine, participate in various chemical reactions that underline their versatility in organic synthesis and potential pharmaceutical applications. For instance, Jiang et al. (2007) explored the metabolism of a piperazine derivative in rats, revealing its metabolic pathways and the formation of multiple metabolites, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Jiang et al., 2007).

Applications De Recherche Scientifique

1. Use in Synthetic Approaches to Piperazine-Containing Drugs

- Summary of Application: The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

- Methods of Application: The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

- Results or Outcomes: The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

2. Use in Antimicrobial Polymers

- Summary of Application: Piperazine polymers have shown significant antimicrobial activity against E. coli and S. aureus .

- Results or Outcomes: Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

3. Anti-tubercular Agents

- Summary of Application: A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

4. Reagent and Building Block in Synthetic Applications

- Summary of Application: It is used both as a reagent and building block in several synthetic applications .

5. Use in Condensation Reactions

6. Use in Anti-Tubercular Agents

- Summary of Application: A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-4-(4-piperidinyl)piperazine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “1-(3-Methylpyridin-4-yl)piperazine” are not available, it’s worth noting that piperazine derivatives are a focus of ongoing research due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .

Propriétés

IUPAC Name |

1-(3-methylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELQJJSSZTEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444972 | |

| Record name | 1-(3-methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylpyridin-4-yl)piperazine | |

CAS RN |

112940-51-9 | |

| Record name | 1-(3-methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-4-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)

![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)